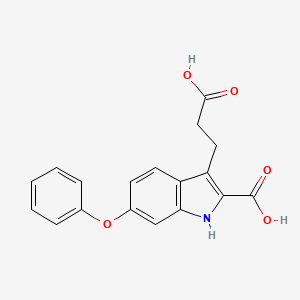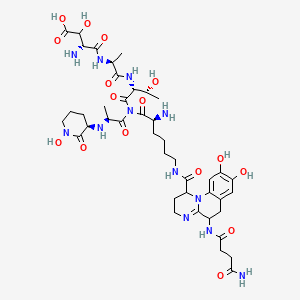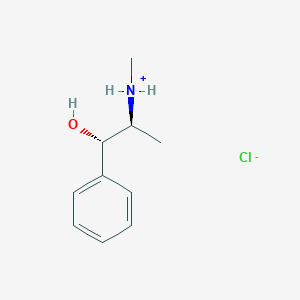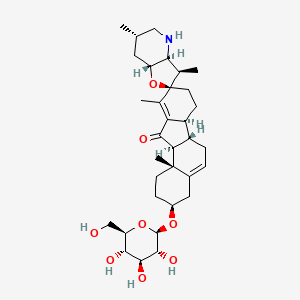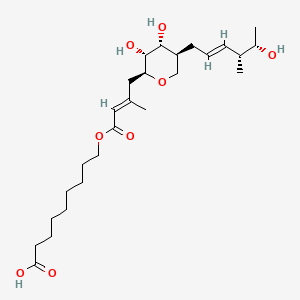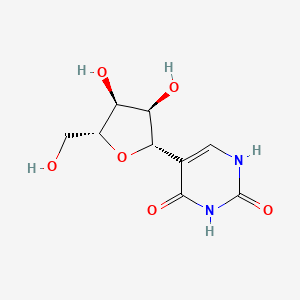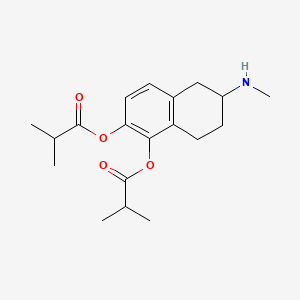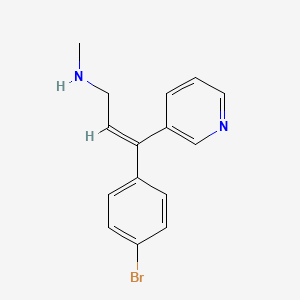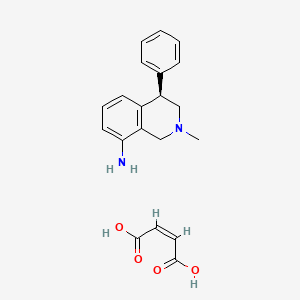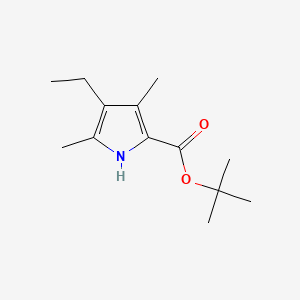
tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
“tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 g/mol . The IUPAC name of this compound is tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate .
Molecular Structure Analysis
The non-H atoms of the molecule are almost coplanar, except for two C atoms of the tert-butyl group . In the crystal, molecules are linked into centrosymmetric dimers by two intermolecular N-H⋯O hydrogen bonds, forming an R(2)(2)(10) ring motif .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 42.1 Ų . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 223.157228913 g/mol .Aplicaciones Científicas De Investigación
Role in Plant Biology
The compound PYR-6921 plays a significant role in plant biology, particularly in the response of plants to abiotic stress . It is intricately mediated by PYR/PYL/RCARs, key components within the ABA signal transduction pathway . The identified conserved motifs, evolutionary relationships, and expression patterns under ABA treatment pave the way for further research into the PgPYL gene family’s role in pomegranate biology, offering valuable insights for future studies on genetic improvement and stress resilience in pomegranate cultivation .
Heat Tolerance in Plants
Another application of PYR-6921 is in the study of heat tolerance in plants . For example, in Lycium (Goji) plants, the PYL/RCAR ABA receptors, which include PYR-6921, play a vital role in the thermotolerance of the plants . One of the genes in the Group II members, LbPYL10, positively regulates heat stress tolerance in L. barbarum by alleviating chlorophyll degradation, thus maintaining chlorophyll stability .
Diagnostic Compound for Pyrrole Disorder
The compound “tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is an important diagnostic compound for pyrrole disorder or pyroluria . This is an abnormality in biochemistry resulting in the overproduction of pyrrole molecules and resulting in improper hemoglobin synthesis .
Organic Synthesis
This compound has diverse applications in scientific research due to its unique structure. It is used in various fields such as organic synthesis, where it can serve as a building block for the synthesis of more complex molecules.
Medicinal Chemistry
In medicinal chemistry, the compound can be used to create new drugs or modify existing ones. Its unique structure can interact with biological systems in specific ways, making it a valuable tool in drug discovery and development.
Material Science
In material science, the compound can be used in the creation of new materials. Its unique properties can contribute to the characteristics of the resulting material, such as its strength, flexibility, or chemical resistance.
Propiedades
IUPAC Name |
tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-7-10-8(2)11(14-9(10)3)12(15)16-13(4,5)6/h14H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFMXVYQCWHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






